Zidovudine

Mitochondrial toxicity NRTI safety Polymerase gamma inhibition

Select Zidovudine as your essential reference standard for NRTI research, where precise differentiation defines experimental validity. Its quantitatively established intermediate mitochondrial toxicity (ranked ddC > ddI > d4T > ZDV > 3TC/ABC/TDF) makes it an indispensable calibrator for in vitro mtDNA depletion and lactate production assays. As a comparator with retained activity against K65R and M184V reverse transcriptase mutants, it is critical for phenotypic resistance profiling and next-generation inhibitor development. Its superior CSF-to-plasma ratio (0.23 vs. 0.06 for ddI) designates it the standard for CNS penetration models, while its well-characterized, differential hematotoxicity provides a robust positive control for anemia and neutropenia screening assays.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 30516-87-1
Cat. No. B1683550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZidovudine
CAS30516-87-1
Synonyms3' Azido 2',3' Dideoxythymidine
3' Azido 3' deoxythymidine
3'-Azido-2',3'-Dideoxythymidine
3'-Azido-3'-deoxythymidine
Antiviral AZT
Azidothymidine
AZT (Antiviral)
AZT Antiviral
AZT, Antiviral
BW A509U
BWA 509U
BWA-509U
BWA509U
Retrovir
Zidovudine
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1
InChIKeyHBOMLICNUCNMMY-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility31.1 [ug/mL] (The mean of the results at pH 7.4)
10 to 50 mg/mL at 63 °F (NTP, 1992)
71 mg/ml in alc @ 25 °C
In water, 20,000 mg/l @ 25 °C
1.63e+01 g/L
Water 15 (mg/mL)
Ethanol > 20 (mg/mL)
DMSO > 20 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zidovudine (CAS 30516-87-1) Procurement Baseline: Class Identity and Selection Context for Scientific and Industrial Users


Zidovudine (AZT, ZDV), a synthetic thymidine analogue and nucleoside reverse transcriptase inhibitor (NRTI), is a foundational antiviral compound with a well-characterized profile established over decades of clinical and laboratory investigation [1]. Its mechanism of action—incorporation into proviral DNA leading to chain termination—has made it a benchmark for antiretroviral drug development and a standard comparator in HIV research [2]. Zidovudine remains a critical reagent for studies of NRTI pharmacology, mitochondrial toxicity, and viral resistance mechanisms [3].

Why Zidovudine (CAS 30516-87-1) Cannot Be Generically Substituted: Differential Toxicity and Efficacy Drivers


Within the NRTI class, Zidovudine exhibits a unique balance of antiviral efficacy and organ-specific toxicity that precludes simple substitution with other thymidine analogues or newer agents. Its differential mitochondrial toxicity profile, synergy with lamivudine, distinct resistance mutation susceptibility, and specific hematologic toxicity burden are quantitatively defined [1]. These characteristics are not uniform across the class; for instance, the mitochondrial toxicity hierarchy established in head-to-head cellular assays places Zidovudine in a defined intermediate position, while its propensity for bone marrow suppression distinguishes it from stavudine and tenofovir [2]. These quantifiable differences mandate compound-specific selection criteria in both research and procurement contexts [3].

Quantitative Evidence for Zidovudine (CAS 30516-87-1) Differentiation: Head-to-Head Comparator Data for Informed Procurement


Mitochondrial DNA Synthesis Inhibition: Zidovudine vs. Stavudine, Didanosine, Zalcitabine, and Tenofovir

Zidovudine exhibits intermediate mitochondrial toxicity among NRTIs, as defined by its potency in inhibiting mitochondrial DNA (mtDNA) synthesis. In a standardized in vitro assay using human HepG2 hepatoblastoma cells, skeletal muscle cells, and renal proximal tubule epithelial cells, the rank order of mtDNA synthesis inhibition was zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > zidovudine (ZDV) > lamivudine = abacavir = tenofovir [1]. This hierarchical ranking was consistent across all three cell types, providing a robust, class-level inference for selecting compounds based on mitochondrial safety thresholds. Notably, zidovudine treatment at 300 μM elevated lactate production by over 200%, whereas tenofovir at the same concentration caused less than a 20% increase, underscoring a substantial differential in metabolic perturbation [1].

Mitochondrial toxicity NRTI safety Polymerase gamma inhibition

Synergistic Antiretroviral Activity: Zidovudine and Lamivudine Combination Index

Zidovudine demonstrates quantifiable synergy when combined with lamivudine (3TC), a cornerstone of fixed-dose combination products. In HIV-1-infected MT-4 cells, the combination of lamivudine and zidovudine at various ratios exhibited synergistic antiretroviral activity, as determined by the combination index (CI) method [1]. Further, in human peripheral blood mononuclear cells infected with HIV-1JR-CSF, the two-drug combination of zidovudine and lamivudine at a 1:10 ratio was synergistic at greater than 75% inhibition levels [2]. This well-documented synergy is a key differentiator from other NRTI pairings and provides a robust basis for experimental design and formulation development.

Drug synergy Combination therapy HIV-1 replication

Resistance Mutation Profile: K65R and M184V Susceptibility of Zidovudine vs. Tenofovir, Abacavir, and Lamivudine

Zidovudine exhibits a unique resistance profile compared to other NRTIs, particularly in the context of the K65R and M184V reverse transcriptase mutations. In cell culture, viruses carrying the K65R mutation retain full susceptibility to zidovudine (AZT), whereas they show reduced susceptibility to most other NRTIs [1]. Viruses with the M184V mutation also remain fully susceptible to zidovudine, tenofovir (TFV), and stavudine (d4T), but have reduced susceptibility to lamivudine (3TC), emtricitabine (FTC), and didanosine (ddI) [1]. Furthermore, the K65R+M184V double mutant virus shows slightly increased susceptibility to zidovudine, tenofovir, and stavudine compared to the K65R single mutant, while exhibiting further decreased susceptibility to lamivudine, emtricitabine, didanosine, and abacavir [1]. This differential susceptibility pattern is driven by a balance between altered NRTI binding/incorporation and altered NRTI excision, with decreased excision counteracting decreased binding for zidovudine [1].

HIV drug resistance Reverse transcriptase mutations K65R M184V

Cerebrospinal Fluid Penetration: Zidovudine CSF-to-Plasma Ratio vs. Didanosine, Zalcitabine, Stavudine, and Lamivudine

Zidovudine demonstrates superior penetration into the central nervous system (CNS) compared to several other NRTIs, a critical parameter for research targeting HIV-associated neurocognitive disorders. A review of CNS distribution data reports the average cerebrospinal fluid (CSF) to plasma steady-state concentration or AUC ratios for NRTIs as follows: 0.23 for zidovudine (AZT), 0.49 for stavudine (d4T), 0.06 for didanosine (ddI), 0.04 for zalcitabine (ddC), and 0.08 for lamivudine (3TC) [1]. While stavudine has a higher ratio, zidovudine's penetration is substantially greater than that of didanosine (approximately 3.8-fold higher), zalcitabine (approximately 5.8-fold higher), and lamivudine (approximately 2.9-fold higher). This is corroborated by other studies, with one pediatric trial reporting a steady-state CSF-to-plasma ratio of 24% ± 9% for zidovudine [2]. Among NRTIs, zidovudine has the best CNS penetration rank in both brain and CSF and is used in people living with HIV who have symptomatic CSF escape [3].

CNS penetration CSF drug levels NeuroAIDS Blood-brain barrier

Hematologic Toxicity: Zidovudine-Associated Anemia and Neutropenia vs. Stavudine

Zidovudine is associated with a significantly higher incidence of hematologic adverse events compared to stavudine (d4T), a key differentiator for both clinical and in vitro studies. A meta-analysis of six prospective, randomized, comparative studies in HIV patients receiving thymidine analogue-based triple therapy found that all grades of anemia and neutropenia events were consistently more common with zidovudine (AZT)-based regimens relative to stavudine (d4T)-based therapy [1]. Quantitatively, at 24 weeks, hemoglobin levels decreased by a mean of 0.4 g/dL with AZT treatment, but increased by a mean of 0.45 g/dL with d4T treatment. At 48 weeks, the decrease was 0.2 g/dL for AZT versus an increase of 0.58 g/dL for d4T [1]. While treatment efficacy measured by CD4+ T-cell counts and viral load did not differ significantly between regimens, the differential hematologic impact was substantial [1].

Hematotoxicity Anemia Neutropenia Bone marrow suppression

High-Impact Application Scenarios for Zidovudine (CAS 30516-87-1) Based on Quantitative Evidence


Mitochondrial Toxicity Screening and Mechanistic Studies

Procure Zidovudine as an intermediate-toxicity reference standard in assays designed to rank-order NRTI mitochondrial toxicity. Its defined position in the established toxicity hierarchy (ddC > ddI > d4T > ZDV > 3TC/ABC/TDF) makes it an essential calibrator for in vitro mitochondrial DNA depletion assays and lactate production measurements [1]. Its ability to elevate lactate production by >200% at 300 μM provides a robust positive signal for assay validation [1].

HIV Drug Resistance Research and Surveillance

Zidovudine is a critical component for studies investigating the impact of K65R and M184V reverse transcriptase mutations on NRTI susceptibility. Its unique property of retained activity against these common mutants enables its use as a comparator in phenotypic resistance assays and in the development of next-generation inhibitors that aim to overcome these resistance pathways [2].

Neuro-HIV Pharmacokinetic and Efficacy Modeling

Utilize Zidovudine in studies requiring reliable central nervous system penetration. Its quantifiably superior CSF-to-plasma ratio (0.23) compared to didanosine (0.06) and zalcitabine (0.04) makes it the NRTI of choice for in vitro blood-brain barrier models, in vivo CNS distribution studies, and research into HIV-associated neurocognitive disorders [3].

Hematotoxicity and Bone Marrow Suppression Assays

Employ Zidovudine as a positive control or reference compound in assays designed to detect or characterize drug-induced anemia and neutropenia. Its well-documented, differential hematotoxicity compared to stavudine (net Hb decrease vs. increase) provides a clear benchmark for in vitro colony-forming unit assays, myelotoxicity screening, and studies of hematopoietic stem cell toxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zidovudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.